LHRH, Lys(8)-
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Overview
Description
Luteinizing hormone-releasing hormone, Lysine(8)- (LHRH, Lys(8)-) is a synthetic analogue of the naturally occurring luteinizing hormone-releasing hormone. Luteinizing hormone-releasing hormone is a decapeptide that plays a crucial role in the regulation of the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland . The modification at the eighth position with lysine enhances its stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LHRH, Lys(8)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of LHRH, Lys(8)- typically involves large-scale SPPS. This method allows for the efficient and high-yield production of peptides. The process is automated, ensuring consistency and purity of the final product. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
LHRH, Lys(8)- undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and tryptophan residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol, beta-mercaptoethanol.
Substitution reagents: Various amino acid derivatives.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogues with substituted amino acids .
Scientific Research Applications
LHRH, Lys(8)- has numerous applications in scientific research:
Mechanism of Action
LHRH, Lys(8)- exerts its effects by binding to luteinizing hormone-releasing hormone receptors on the surface of pituitary gonadotropes. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate steroidogenesis and gamete maturation in the gonads . The peptide’s enhanced stability and bioactivity due to the lysine modification make it a potent agonist of luteinizing hormone-releasing hormone receptors .
Comparison with Similar Compounds
Similar Compounds
- Luteinizing hormone-releasing hormone (natural form)
- [D-Lys(6)]-Luteinizing hormone-releasing hormone
- [Arg(8)]-Luteinizing hormone-releasing hormone
- [Gln(8)]-Luteinizing hormone-releasing hormone (chicken)
Uniqueness
LHRH, Lys(8)- is unique due to its lysine modification at the eighth position, which enhances its stability and bioactivity compared to the natural form and other analogues. This modification allows for more effective binding to luteinizing hormone-releasing hormone receptors and prolonged activity .
Properties
CAS No. |
35544-05-9 |
---|---|
Molecular Formula |
C55H75N15O13 |
Molecular Weight |
1154.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H75N15O13/c1-30(2)20-39(50(78)65-38(10-5-6-18-56)55(83)70-19-7-11-44(70)54(82)60-26-45(57)73)64-47(75)27-61-48(76)40(21-31-12-14-34(72)15-13-31)66-53(81)43(28-71)69-51(79)41(22-32-24-59-36-9-4-3-8-35(32)36)67-52(80)42(23-33-25-58-29-62-33)68-49(77)37-16-17-46(74)63-37/h3-4,8-9,12-15,24-25,29-30,37-44,59,71-72H,5-7,10-11,16-23,26-28,56H2,1-2H3,(H2,57,73)(H,58,62)(H,60,82)(H,61,76)(H,63,74)(H,64,75)(H,65,78)(H,66,81)(H,67,80)(H,68,77)(H,69,79)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
VLGUUHYEMCPHBC-YTAGXALCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
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